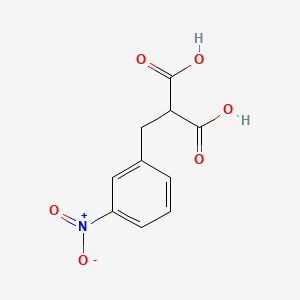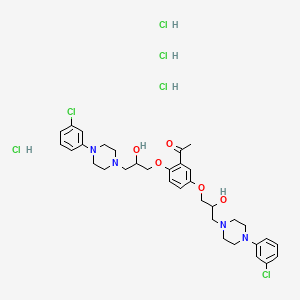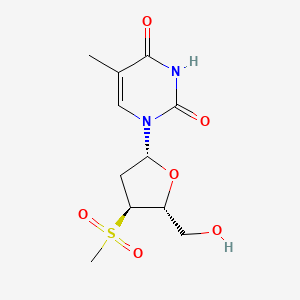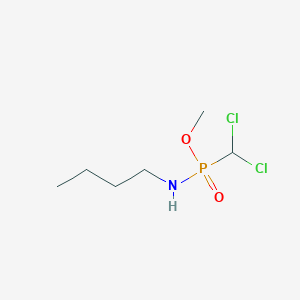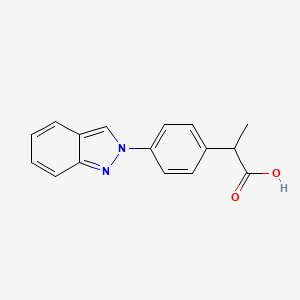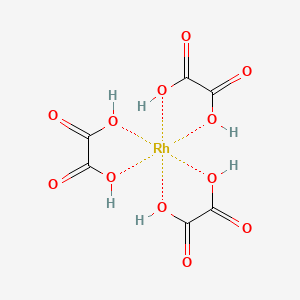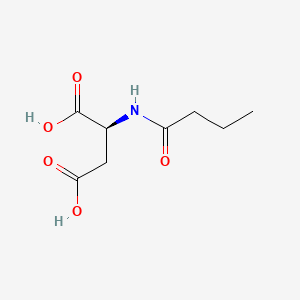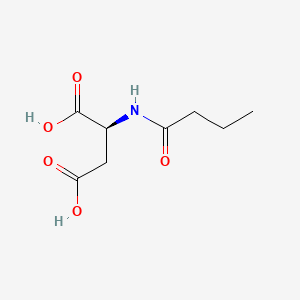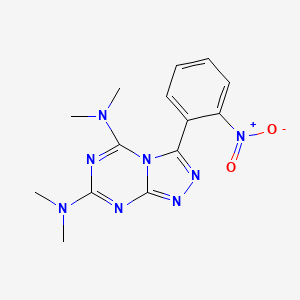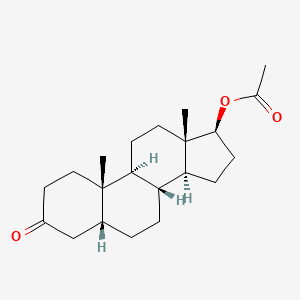![molecular formula C10H12F3NO2 B12802936 [5-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolizine-6,7-diyl]dimethanol CAS No. 62522-88-7](/img/structure/B12802936.png)
[5-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolizine-6,7-diyl]dimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 259674:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of NSC 259674 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature environments to ensure the desired chemical transformations. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of NSC 259674 is carried out under good manufacturing practices (GMP) to ensure high purity and consistency. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: NSC 259674 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
NSC 259674 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the TRPM8 ion channel and its role in various physiological processes.
Biology: Investigated for its effects on cellular signaling pathways and ion channel regulation.
Medicine: Explored for its potential therapeutic applications in treating neuropathic pain and other conditions involving TRPM8.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery .
Wirkmechanismus
NSC 259674 exerts its effects by selectively antagonizing the TRPM8 ion channel. This ion channel is involved in the sensation of cold and the regulation of various physiological processes. By blocking TRPM8, NSC 259674 can modulate cellular signaling pathways and reduce pain sensations. The molecular targets and pathways involved include the inhibition of calcium influx and the modulation of downstream signaling cascades .
Vergleich Mit ähnlichen Verbindungen
- TRPM8 antagonist 1
- TRPM8 antagonist 3
- TRPM8 antagonist 4
Comparison: NSC 259674 stands out due to its high potency and selectivity for the TRPM8 ion channel. Compared to other similar compounds, it has a lower IC50 value, indicating greater efficacy at lower concentrations. Additionally, NSC 259674 has been shown to have a favorable pharmacokinetic profile, making it a promising candidate for further development .
Eigenschaften
CAS-Nummer |
62522-88-7 |
|---|---|
Molekularformel |
C10H12F3NO2 |
Molekulargewicht |
235.20 g/mol |
IUPAC-Name |
[2-(hydroxymethyl)-3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolizin-1-yl]methanol |
InChI |
InChI=1S/C10H12F3NO2/c11-10(12,13)9-7(5-16)6(4-15)8-2-1-3-14(8)9/h15-16H,1-5H2 |
InChI-Schlüssel |
AASPXESVTPMRBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C(=C(N2C1)C(F)(F)F)CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


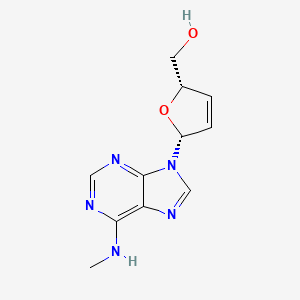
![2-[[4-[(2,4-Diamino-5,6,7,8-tetrahydroquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12802866.png)


